molecular formula C18H14N6O2 B2378276 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyrazin-2-yl)acetamide CAS No. 1797212-30-6

2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyrazin-2-yl)acetamide

Cat. No.: B2378276
CAS No.: 1797212-30-6
M. Wt: 346.35
InChI Key: BMJZYJLGOFCXNH-UHFFFAOYSA-N
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Description

2-(3-(1H-Indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyrazin-2-yl)acetamide is a synthetic small molecule recognized in scientific research for its role as a first-in-class, covalent inhibitor that targets the PRMT5-substrate adaptor protein interaction . Its mechanism of action involves binding at the PRMT5 Binding Motif (PBM) interface, directly inhibiting the binding of substrate adaptor proteins like RIOK1. This interaction is facilitated by the formation of a covalent bond between a halogenated pyridazinone group in the compound and cysteine 278 of PRMT5 . By competitively inhibiting this specific protein-protein interaction, this compound disrupts PRMT5-RIOK1 complexes and reduces substrate methylation, providing a unique tool for probing PBM-dependent PRMT5 activities without competing for the enzyme's catalytic S-adenosyl methionine (SAM) binding site . This compound is particularly valuable for investigating synthetic lethal dependencies in MTAP-deleted cancers , a common genomic aberration found in glioblastoma, pancreatic tumors, and mesotheliomas . With a molecular formula of C18H14N6O2 and a molecular weight of 346.3 g/mol , it is supplied to the research community as a high-purity compound. This product is intended for non-human, non-therapeutic research applications only and is not for diagnostic or therapeutic use. Researchers should consult the relevant scientific literature for specific handling and application protocols.

Properties

IUPAC Name

2-(3-indol-1-yl-6-oxopyridazin-1-yl)-N-pyrazin-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O2/c25-17(21-15-11-19-8-9-20-15)12-24-18(26)6-5-16(22-24)23-10-7-13-3-1-2-4-14(13)23/h1-11H,12H2,(H,20,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJZYJLGOFCXNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3=NN(C(=O)C=C3)CC(=O)NC4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyrazin-2-yl)acetamide , with the CAS number 2034526-55-9 , belongs to a class of organic molecules known as amides. This compound is characterized by its complex structure, which includes an indole moiety, a pyridazinone ring, and a pyrazine substituent. These structural features suggest potential biological activities, particularly in the realms of oncology and anti-inflammatory responses.

Structural Characteristics

The molecular formula of this compound is C18H14N6O2C_{18}H_{14}N_{6}O_{2}, with a molecular weight of approximately 346.35 g/mol . The presence of the indole group, known for its role as a pharmacophore in various kinase inhibitors, indicates potential therapeutic applications in cancer treatment and other diseases.

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests several promising avenues:

  • Antitumor Activity : The indole and pyridazinone components are associated with anticancer properties. Similar compounds have shown efficacy as CDK (cyclin-dependent kinase) inhibitors, which can induce cell cycle arrest and apoptosis in cancer cells .
  • Kinase Inhibition : The structural characteristics suggest that this compound may inhibit specific kinases involved in cell signaling pathways critical for tumor proliferation.
  • Antibacterial Properties : The benzothiazole structure, present in some derivatives, has been linked to antibacterial activity. Investigating the compound's potential in this area could yield significant insights.

Case Studies and Research Findings

While specific studies directly involving this compound are scarce, related research provides a foundation for its potential applications:

  • CDK Inhibition : A study on similar indole derivatives demonstrated their ability to inhibit CDK1, leading to G2/M phase cell cycle arrest and increased apoptosis in various cancer cell lines . This finding supports the hypothesis that 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyrazin-2-yl)acetamide may exhibit similar mechanisms.
  • Pyridazinone Derivatives : Other compounds in the pyridazinone class have shown promise against human tumor cell lines, indicating that modifications to the structure can enhance biological activity .

Comparative Analysis of Related Compounds

To better understand the potential of 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyrazin-2-yl)acetamide, a comparison with related compounds is useful:

Compound NameMolecular FormulaMolecular WeightBiological Activity
2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-pyridin-2-yl)acetamideC22H16N6O2S428.47Antitumor, antibacterial
2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)acetamideC16H13F3N4O2350.29Anticancer properties
2-methylpropanamide (GDC-0032)C20H22N4O4410.41PI3K inhibitor

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for amide bond formation .
  • Catalysts : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings to attach aromatic substituents .
  • Temperature Control : Maintain 60–80°C for pyridazinone ring closure to minimize side reactions .

Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity of the pyridazinone, indole, and pyrazine moieties. Aromatic protons in the indole ring (δ 7.0–7.5 ppm) and pyridazinone carbonyl (δ 165–170 ppm) are key markers .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
  • Mass Spectrometry (HRMS) : High-resolution ESI-MS validates the molecular formula (e.g., C22H16N6O2S, [M+H]⁺ = 429.1122) .

Basic: What in vitro models are suitable for initial screening of its biological activity?

Methodological Answer:

  • Cancer Cell Lines : Test cytotoxicity against SK-OV-3 (ovarian), NCI-H460 (lung), and DU-145 (prostate) using MTT assays. Reported IC50 values for analogs are <5 µM, suggesting potent activity .
  • Antimicrobial Assays : Use Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) in broth microdilution assays (MIC determination) .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) or phosphodiesterases using fluorometric or colorimetric substrates .

Advanced: How can researchers resolve discrepancies in biological activity data across different assays or cell lines?

Methodological Answer:

  • Assay Validation : Ensure consistency in cell viability protocols (e.g., MTT vs. resazurin) and normalize to internal controls (e.g., cisplatin for cytotoxicity) .
  • Solubility/Permeability Checks : Use DLS to confirm compound solubility in assay media. Poor solubility (common in pyridazinones) may artificially reduce activity .
  • Off-Target Profiling : Perform kinome-wide screening (e.g., KINOMEscan) to identify non-specific interactions that explain variable results .

Advanced: What strategies are employed to elucidate the compound’s mechanism of action and molecular targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or DNA repair enzymes. Prioritize targets with binding energies < −8 kcal/mol .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to recombinant proteins (e.g., PARP-1) .
  • CRISPR-Cas9 Knockout : Validate target relevance by knocking out suspected genes (e.g., TP53) and assessing resistance in cell lines .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize efficacy?

Methodological Answer:

  • Substituent Variation : Modify the indole (e.g., 5-methoxy substitution) or pyridazinone (e.g., 3-aryl groups) to enhance target affinity. Analogs with 4-methylphenyl on pyridazinone show improved IC50 .
  • Bioisosteric Replacement : Replace the pyrazine ring with triazole or thiazole to improve solubility without losing activity .
  • Computational QSAR : Train models on IC50 data (e.g., Random Forest) to predict optimal substituents .

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